Mdl 105519

概要

説明

これは、インビトロおよびインビボの両方で、N-メチル-D-アスパラギン酸受容体媒介応答の非競合的阻害剤として作用します .

2. 製法

合成経路と反応条件: MDL 105519の合成には、以下のステップが含まれます。

インドールコアの形成: インドールコアは、フィッシャーインドール合成反応によって合成されます。

塩素化: インドールコアは、チオニルクロリドなどの塩素化剤を使用して、4位と6位で塩素化されます。

カルボキシル化: 塩素化されたインドールは、次にカルボキシル化されて、2位と3位にカルボン酸基が導入されます。

フェニル置換:

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われ、最適化された反応条件と触媒を使用することで、高収率と純度が確保されます。プロセスには以下が含まれます。

バルク合成: 塩素化とカルボキシル化に続く、大規模なフィッシャーインドール合成。

精製: 生成物は、再結晶とクロマトグラフィー技術を使用して精製され、所望の純度レベルが達成されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of MDL 105519 involves the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

Chlorination: The indole core is chlorinated at positions 4 and 6 using a chlorinating agent such as thionyl chloride.

Carboxylation: The chlorinated indole is then carboxylated to introduce the carboxylic acid groups at the 2 and 3 positions.

Phenyl Substitution:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The process involves:

Bulk Synthesis: Large-scale Fischer indole synthesis followed by chlorination and carboxylation.

Purification: The product is purified using recrystallization and chromatography techniques to achieve the desired purity levels.

化学反応の分析

反応の種類: MDL 105519は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、インドールコアの官能基を修飾するために実行できます。

置換: インドールコアの塩素化された位置は、求核置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応に使用できます。

主な生成物:

酸化生成物: さまざまなカルボン酸とケトン。

還元生成物: アルコールとアミン。

置換生成物: さまざまな官能基を持つ置換インドール。

4. 科学研究への応用

This compoundは、幅広い科学研究に応用されています。

化学: N-メチル-D-アスパラギン酸受容体関連グリシン認識部位の研究におけるリガンドとして使用されます。

生物学: 神経伝達とシナプス可塑性の研究に使用されています。

医学: てんかんや不安などの神経疾患における潜在的な治療効果について調査されています。

工業: N-メチル-D-アスパラギン酸受容体を標的とする新しい薬理学的薬剤の開発に使用されています。

科学的研究の応用

Pharmacological Characterization

MDL 105519 has been characterized for its ability to inhibit NMDA receptor-mediated responses. It acts as a non-competitive antagonist at the glycine recognition site, which plays a crucial role in the modulation of NMDA receptor activity. Research indicates that this compound binds with high affinity to the NMDA receptor, demonstrating a dissociation constant (Kd) of approximately 3.67 nM .

Key Pharmacological Effects

- Anticonvulsant Activity : this compound has shown efficacy in various seizure models, including chemically induced and electrically mediated seizures. Its ability to prevent harmaline-stimulated increases in cerebellar cyclic GMP content provides biochemical evidence of its NMDA receptor antagonism in vivo .

- Anxiolytic Activity : The compound exhibited anxiolytic effects in animal models, specifically in rat separation-induced vocalization tests .

- Muscle Relaxation : At lower doses, this compound displayed muscle-relaxant properties, although higher doses impaired motor performance .

Research Applications

This compound has been utilized in several research contexts, primarily focusing on neuropharmacology and neurodegenerative diseases.

Neurodegeneration Studies

This compound's role in neurodegenerative research is notable. It has been linked to alterations in NMDA receptor subunit densities and ligand binding associated with conditions like Alzheimer's disease. These alterations can influence cognitive function and emotional regulation .

Case Studies

- Calcium Influx Assays : Studies have demonstrated that this compound can facilitate calcium influx assays in HEK293 cells expressing NMDA receptors. By protecting these cells from excitotoxicity, researchers were able to measure ligand-induced activity effectively after washing out the antagonist .

- Behavioral Studies : In behavioral assays, this compound has been used to assess anxiety-related behaviors and seizure susceptibility in genetically modified rat models. Results indicated significant reductions in anxiety-like behaviors when administered prior to stress-inducing stimuli .

作用機序

MDL 105519は、N-メチル-D-アスパラギン酸受容体のグリシン認識部位に結合することでその効果を発揮します。この結合は、受容体の活性を阻害し、カルシウムイオンの流入とそれに続くニューロンの興奮を防ぎます。 この化合物は、非競合的阻害剤として作用します。つまり、天然のリガンド(グリシン)と結合部位を競合するのではなく、受容体の別の部位に結合します .

類似化合物との比較

MDL 105519は、N-メチル-D-アスパラギン酸受容体のグリシン認識部位に対する高い親和性と選択性でユニークです。類似化合物には以下が含まれます。

L-701,324: 類似の結合特性を持つ別のグリシン部位アンタゴニスト。

ACEA 1021: グリシン認識部位の強力なアンタゴニスト。

This compoundは、他のN-メチル-D-アスパラギン酸受容体アンタゴニストに比べて、精神病的なリスクが低いことが特徴であり、研究と潜在的な治療用途のための貴重な化合物となっています .

生物活性

MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly at the glycine recognition site. This compound has garnered attention due to its significant biological activities, which include anticonvulsant, anxiolytic, and muscle relaxant effects. This article delves into the detailed biological activity of this compound, supported by various studies and data.

This compound operates primarily as a non-competitive antagonist at the glycine site of the NMDA receptor. It exhibits a high affinity for this site, with a dissociation constant (Kd) reported at approximately 3.67 nM . The compound's mechanism involves blocking NMDA-dependent responses, which include:

- Inhibition of [3H]glycine binding : this compound completely inhibits the binding of [3H]glycine to rat brain membranes with a Ki value of 10.9 nM .

- Alteration of intracellular signaling : It affects cyclic GMP accumulation in brain slices and alters cytosolic Ca²⁺ and Na⁺-Ca²⁺ currents in cultured neurons .

- Anticonvulsant activity : In vivo studies have shown that this compound can prevent harmaline-stimulated increases in cerebellar cyclic GMP content, indicating its potential as an anticonvulsant agent .

Pharmacological Profile

The pharmacological effects of this compound have been extensively characterized through various experimental models:

Anticonvulsant Activity

This compound has demonstrated efficacy in several seizure models:

- Genetically based seizures : It has been shown to reduce seizure activity in genetically predisposed animal models.

- Chemically induced seizures : The compound effectively mitigates seizures induced by chemical agents.

- Electrically mediated seizures : Its application in electrically induced seizure models further supports its anticonvulsant properties .

Anxiolytic Effects

In behavioral studies, this compound exhibited anxiolytic effects in rat models:

- Separation-induced vocalization model : Rats treated with this compound showed reduced vocalizations indicative of anxiety .

Muscle Relaxant Properties

While lower doses of this compound provide muscle relaxant effects, higher doses can impair motor performance as measured by rotorod tests. However, these higher doses do not significantly affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Pharmacological Characterization : A comprehensive study highlighted that this compound is a selective inhibitor at the glycine site and affects NMDA-dependent responses both in vitro and in vivo. The study confirmed its potential as a therapeutic agent for conditions associated with NMDA receptor dysfunctions, such as epilepsy and anxiety disorders .

- Binding Studies : Research involving radiolabeled this compound demonstrated its high affinity for glycine sites on NMDA receptors, facilitating further investigations into receptor subunit interactions and pharmacological profiling .

- Neuroprotective Effects : Additional studies indicated that extracts from certain plants could competitively inhibit the binding of radiolabeled this compound to glycine receptors, suggesting potential neuroprotective properties when combined with other compounds .

特性

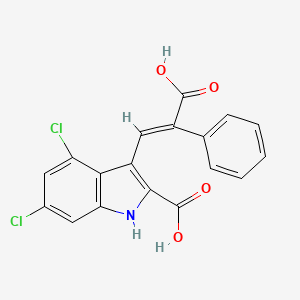

IUPAC Name |

3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVUDLZUVBQGP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017669 | |

| Record name | 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161230-88-2 | |

| Record name | 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-105519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP86UX2L28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。